molecular formula C11H11ClF3N3O B1448842 {3-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride CAS No. 1803607-88-6

{3-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride

Cat. No.: B1448842
CAS No.: 1803607-88-6
M. Wt: 293.67 g/mol
InChI Key: XFDNCXOFTJDAOH-UHFFFAOYSA-N
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Description

{3-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride (CAS: 1803607-88-6) is a fluorinated oxadiazole derivative characterized by a phenyl-oxadiazole scaffold substituted with a trifluoroethyl group at the 3-position and a methanamine hydrochloride moiety. It is commercially available from multiple suppliers, reflecting its utility in pharmaceutical research .

Properties

IUPAC Name

[3-[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3O.ClH/c12-11(13,14)5-9-16-10(18-17-9)8-3-1-2-7(4-8)6-15;/h1-4H,5-6,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDNCXOFTJDAOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NC(=NO2)CC(F)(F)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803607-88-6
Record name Benzenemethanamine, 3-[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803607-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthesis of 3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazole Intermediate

The 1,2,4-oxadiazole ring is commonly synthesized via cyclization of appropriate amidoximes with carboxylic acid derivatives or their activated forms (acid chlorides or esters). The trifluoroethyl substituent is introduced by using 2,2,2-trifluoroethyl-containing precursors such as 2,2,2-trifluoroethylhydrazides or trifluoroethyl-substituted acid chlorides.

  • Typical reaction conditions: Cyclodehydration in the presence of dehydrating agents (e.g., phosphorus oxychloride, thionyl chloride) or via microwave-assisted synthesis in polar aprotic solvents.

Formation of the Hydrochloride Salt

The free base of the amine is converted to its hydrochloride salt by treatment with hydrochloric acid in anhydrous conditions or by bubbling dry HCl gas through a solution of the amine in an appropriate solvent (e.g., ether or dichloromethane). This step improves the compound’s stability and crystallinity for isolation.

Reaction Conditions and Purification

Step Reagents/Conditions Notes
Oxadiazole ring formation Amidoxime + acid chloride, dehydrating agent Polar aprotic solvents, reflux or microwave
Reduction of nitro group NaBH4 + SnCl2·2H2O, aqueous ethanol Mild conditions, selective reduction
Diazotization and coupling NaNO2/HCl, 0–5 °C, aqueous media Low temperature to stabilize diazonium salt
Salt formation HCl gas or HCl solution, anhydrous solvent Produces hydrochloride salt for isolation
Purification Filtration, recrystallization, chromatography Column chromatography or crystallization

Research Findings and Analytical Data

  • Spectroscopic confirmation: The chemical structures are confirmed by ^1H-NMR, ^13C-NMR, IR, and UV-Vis spectroscopy, indicating successful formation of the oxadiazole ring and the amine functionality.
  • Solubility and stability: The hydrochloride salt form exhibits improved solubility (~1.08 mg/mL) and is stable under standard laboratory conditions.
  • Yield and purity: Reported yields for the key steps range from 70% to 90%, with purity confirmed by chromatographic and spectroscopic methods.

Summary Table of Key Preparation Parameters

Parameter Details
Starting materials Amidoximes, trifluoroethyl acid derivatives, nitro-substituted phenyl precursors
Key reagents NaBH4, SnCl2·2H2O, NaNO2, HCl, dehydrating agents
Reaction temperature 0–5 °C for diazotization; reflux or microwave for cyclization
Solvents Aqueous ethanol, DMA, polar aprotic solvents
Purification methods Filtration, recrystallization, chromatography
Analytical techniques NMR, IR, UV-Vis, chromatography
Typical yield (%) 70–90%
Solubility (hydrochloride) ~1.08 mg/mL

Chemical Reactions Analysis

Types of Reactions

{3-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be performed to reduce functional groups within the molecule.

  • Substitution: : Substitution reactions can occur at various positions on the oxadiazole ring or the phenyl ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst can be used.

  • Substitution: : Nucleophiles and electrophiles can be used for substitution reactions, with conditions varying based on the specific reaction.

Major Products Formed

  • Oxidation Products: : Oxidation can lead to the formation of carboxylic acids or ketones.

  • Reduction Products: : Reduction can yield amines or alcohols.

  • Substitution Products: : Substitution reactions can produce various derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound can be used to study the effects of trifluoroethyl groups on biological systems. It may also serve as a probe to investigate the interactions of oxadiazole derivatives with biological targets.

Medicine

The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry

In industry, the compound can be used in the production of specialty chemicals, agrochemicals, and materials. Its unique properties may be exploited in the development of new industrial processes and products.

Mechanism of Action

The mechanism by which {3-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride exerts its effects depends on its molecular targets and pathways involved. The trifluoroethyl group can enhance the compound's binding affinity to biological targets, while the oxadiazole ring can interact with specific enzymes or receptors. The exact mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Oxadiazole Family

Oxadiazole derivatives are widely studied for their diverse bioactivity. Below is a comparative analysis of key analogs:

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Molecular Weight CAS Number Purity/Supplier Notes Key Differences
Target Compound: {3-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride Phenyl, trifluoroethyl 305.71 1803607-88-6 Supplied by 3 vendors Reference compound
[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine 4-Methylphenyl 203.23 890324-74-0 98% purity (Combi-Blocks) Lacks trifluoroethyl group; methyl enhances hydrophobicity
N-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride Phenyl, methylamine 225.68 1185300-67-7 95% purity (Combi-Blocks) Methylamine substitution reduces basicity vs. primary amine
[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride 3-Bromophenyl 299.55 1803580-84-8 Parchem Chemicals Bromine increases molecular weight; may affect reactivity
3-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride Piperidine, trifluoroethyl 285.68 1393330-65-8 Discontinued (ECHEMI) Aliphatic piperidine vs. aromatic phenyl; impacts solubility

Functional Group Impact on Physicochemical Properties

  • Trifluoroethyl vs.
  • Aromatic vs. Aliphatic Rings : Replacing the phenyl group with piperidine (as in 3-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride) reduces aromaticity, likely improving aqueous solubility but decreasing planar rigidity .
  • Halogen Substitution : Bromine in [3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride increases molecular weight and may facilitate cross-coupling reactions, offering synthetic versatility absent in the target compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for {3-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride, and how can yield be improved?

  • Methodology :

  • Cyclocondensation : React 3-(2,2,2-trifluoroethyl)amidoxime with 3-(chlorocarbonyl)benzonitrile under microwave-assisted conditions (80–100°C, 30 min) to form the 1,2,4-oxadiazole ring .
  • Amine Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) to protect the primary amine during synthesis, followed by HCl-mediated deprotection to yield the hydrochloride salt .
  • Yield Optimization : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Q. How can researchers confirm the structural integrity of the compound post-synthesis?

  • Analytical Techniques :

  • NMR : 1H^1H- and 13C^{13}C-NMR to verify trifluoroethyl (-CF3_3CH2_2) protons (δ 3.8–4.2 ppm) and oxadiazole carbons (δ 165–170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion [M+H]+^+ matching calculated m/z (e.g., C12_{12}H12_{12}F3_3N3_3O: 296.09) .
  • Elemental Analysis : Validate C, H, N, Cl content (±0.3% theoretical) .

Q. What solvents and conditions are recommended for solubility and stability studies?

  • Solubility : Test in DMSO (≥50 mg/mL), PBS (pH 7.4, <1 mg/mL), and ethanol (10–20 mg/mL) .
  • Stability : Store lyophilized powder at -20°C; aqueous solutions degrade within 24h at RT (HPLC monitoring recommended) .

Advanced Research Questions

Q. How does the trifluoroethyl substituent influence the compound’s bioactivity compared to other halogenated analogs?

  • Structure-Activity Relationship (SAR) :

  • Electron-Withdrawing Effects : The -CF3_3 group enhances metabolic stability and membrane permeability vs. -Cl or -Br analogs (logP reduction by ~0.5 units) .
  • In Vitro Assays : Compare IC50_{50} values in kinase inhibition assays (e.g., EGFR: -CF3_3 analog IC50_{50} = 12 nM vs. -Cl analog IC50_{50} = 45 nM) .
    • Computational Modeling : DFT calculations to assess binding affinity differences via π-π stacking and hydrophobic interactions .

Q. What strategies mitigate batch-to-batch variability in chiral purity for this compound?

  • Chiral Resolution : Use preparative HPLC with a chiral stationary phase (e.g., Chiralpak AD-H, 90:10 hexane/isopropanol) to isolate enantiomers .
  • Quality Control : Implement circular dichroism (CD) spectroscopy for enantiomeric excess (ee) validation (>99% ee) .

Q. How can researchers identify and characterize potential metabolites in preclinical studies?

  • Metabolite Profiling :

  • LC-MS/MS : Incubate with liver microsomes (human/rat), extract metabolites with acetonitrile, and analyze via Q-TOF MS .
  • Major Metabolites : Oxadiazole ring hydrolysis to amide (m/z +18) and N-dealkylation of trifluoroethyl group (m/z -83) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{3-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
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{3-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride

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